molecular formula C20H16F3N7O3S2 B2600192 N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide CAS No. 310450-58-9

N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

Cat. No. B2600192
CAS RN: 310450-58-9
M. Wt: 523.51
InChI Key: FTTFOMJVKFHGDU-UHFFFAOYSA-N
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Description

The compound “N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,3,4-thiadiazole ring .


Synthesis Analysis

The synthesis of similar compounds often involves the use of hydrazonoyl halides as starting materials . The reaction of these halides with other reagents such as potassium thiocyanate, thiosemicarbazide, or carbon disulfide can lead to the formation of 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings and functional groups. For example, a similar compound was found to be composed of two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by its specific molecular structure. For example, the NMR spectra of a similar compound were recorded on a Bruker Avance II+ 600 spectrometer, and the chemical shifts were quoted in ppm in δ-values against tetramethylsilane (TMS) as an internal standard .

Future Directions

The future research directions for this compound could include further investigation of its biological activities and potential applications. For example, many 1,3,4-thiadiazole derivatives have shown promise as potential therapeutic agents for various diseases . Therefore, it could be worthwhile to explore the potential of this compound in this context.

properties

IUPAC Name

N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N7O3S2/c1-11-26-28-18(35-11)25-16(31)10-34-19-29-27-15(9-24-17(32)14-6-3-7-33-14)30(19)13-5-2-4-12(8-13)20(21,22)23/h2-8H,9-10H2,1H3,(H,24,32)(H,25,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTFOMJVKFHGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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